molecular formula C19H23N3OS B5668143 1-(2-ethoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(2-ethoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No. B5668143
M. Wt: 341.5 g/mol
InChI Key: LIWHBWYKMJNOHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives often involves the condensation of various amines with thiourea and formaldehyde. For example, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones, which are structurally related to the compound , can be prepared in a one-step procedure from the condensation of readily available aromatic amines with thiourea and formaldehyde. This suggests a similar approach could be applied to synthesize 1-(2-ethoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione by choosing appropriate starting materials and conditions (Zhang, Wang, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the molecular and crystal structures of related compounds have been studied using X-ray diffraction, revealing details such as bond lengths, angles, and conformations. These studies help in elucidating the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets (Askerov et al., 2019).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, offering a versatile chemistry. For example, reactions with nitronate anions have been explored, demonstrating the compound's ability to participate in nucleophilic substitutions. The structure of substituents on the triazine ring influences the reaction course, leading to the formation of oximes and potentially new nitronic acid derivatives stabilized by intramolecular hydrogen bonds (Mojzych, Bernat, & Karczmarzyk, 2019).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the planarity between the triazine ring and pendant aryl groups in certain derivatives can influence their physical state and solubility, which in turn affects their application potential in materials science and pharmaceutical formulations (Jiao et al., 2015).

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-2-23-18-11-7-6-10-17(18)22-15-21(14-20-19(22)24)13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWHBWYKMJNOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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